molecular formula C23H14BrN3O3 B3262815 6-bromo-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 361994-69-6

6-bromo-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B3262815
CAS No.: 361994-69-6
M. Wt: 460.3 g/mol
InChI Key: VXPJXYVCPUMBOH-UHFFFAOYSA-N
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Description

The compound “6-bromo-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide” belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . It is used in organic syntheses and as pharmaceutical intermediates .


Synthesis Analysis

The synthesis of this compound involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The molecular structure of this compound is confirmed by 1H and 13C NMR and mass spectral analysis . The 1H NMR spectrum, δ, ppm: 1.63–1.53 m (1H), 1.94–1.87 m (1H), 2.55 s (3H), 3.24 t (J = 6.8 Hz, 2H), 3.45 d.d (J = 5.2 Hz, 8.4 Hz, 1H), 3.75–3.56 m (3H), 3.80 s (3H), 5.82 s (2H), 7.00–6.96 m (3H), 7.27 d (J = 9.2 Hz, 1H), 7.40 t (J = 8.4 Hz, 1H), 7.51 d (J = 9.2 Hz, 1H), 8.02 s (1H), 8.58 s (1H), 8.67 t (J = 6.0 Hz, 1H). The 13C NMR spectrum, δ, ppm: 16.9, 29.9, 41.6, 48.3, 55.6, 67.2, 70.9, 110.6, 113.4, 114.3, 115.8, 122.4, 125.0, 127.0, 128.4, 130.0, 132.9, 140.1, 141.1, 143.3, 144.6, 159.6, 160.2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The synthesis of this compound from the easily available chemicals is desirable due to its tremendous use in various branches of chemistry .


Physical And Chemical Properties Analysis

The compound is an off-white solid with a melting point of 70–75°C . The yield of the compound is 85% .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in medicinal chemistry. Given its wide range of bioactivity, it could be used in the development of new drugs for various diseases. Additionally, more efficient methods for its synthesis could be developed, particularly considering today’s environmental concerns combined with economic aspects .

Properties

IUPAC Name

6-bromo-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14BrN3O3/c24-16-7-8-20-15(10-16)12-18(23(29)30-20)22(28)25-17-5-3-4-14(11-17)19-13-27-9-2-1-6-21(27)26-19/h1-13H,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPJXYVCPUMBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=CC(=C5)Br)OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201131753
Record name 6-Bromo-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-oxo-2H-1-benzopyran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201131753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361994-69-6
Record name 6-Bromo-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-oxo-2H-1-benzopyran-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=361994-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-oxo-2H-1-benzopyran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201131753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

DIEA (35.6 μL, 0.2 mmol) was added to 6-bromo-3-carboxy-coumarin (50.0 mg, 0.19 mmol) and HATU (77.7 mg, 0.2 mmol) in 2 mL of DMF with constant stirring at room temperature until a clear solution resulted. Subsequently, 3-Imidazo[1,2-a]pyridin-2-yl-phenylamine (38.9 mg, 0.19 mmol) was added and allowed to react overnight when a solid precipitated out of solution. The resulting precipitate was filtered, dried under suction, and finally dried overnight in vacuo to give 61.4 mg of product in 68% yield: LCMS (ESI) m/z 461 (MH+).
Name
Quantity
35.6 μL
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
77.7 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
38.9 mg
Type
reactant
Reaction Step Two
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
6-bromo-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
6-bromo-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
6-bromo-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

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